methyl 2-amino-4-[5-(1H-1,3-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Overview
Description
Methyl 2-amino-4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of methyl 2-amino-4-[5-(1H-1,3-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves several steps. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The thienyl group can be introduced via a reaction with thiophene derivatives. The chromene ring system is typically formed through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Methyl 2-amino-4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential to treat parasitic diseases and inflammatory conditions . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. Benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, thereby inhibiting cell division . This action is particularly effective against parasitic nematodes. Additionally, the compound may interact with other enzymes and receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar compounds to methyl 2-amino-4-[5-(1H-1,3-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate include other benzimidazole derivatives such as albendazole, bendamustine, and omeprazole . These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-4-[5-(benzimidazol-1-ylmethyl)thiophen-3-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-25(2)9-18(29)21-19(10-25)32-23(26)22(24(30)31-3)20(21)14-8-15(33-12-14)11-28-13-27-16-6-4-5-7-17(16)28/h4-8,12-13,20H,9-11,26H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBZROHPYZVIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CSC(=C3)CN4C=NC5=CC=CC=C54)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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